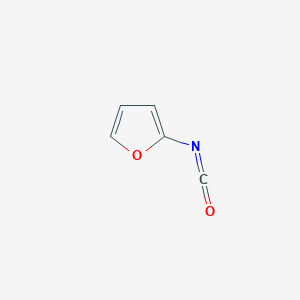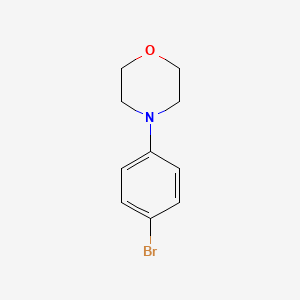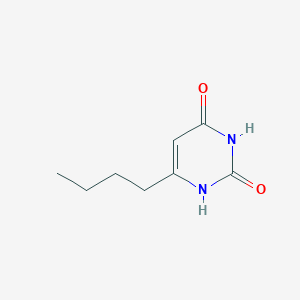
1,3-Benzoxazol-6-ol
Overview
Description
1,3-Benzoxazol-6-ol is a chemical compound with the molecular formula C7H5NO2 . It has a molecular weight of 135.12 .
Synthesis Analysis
Benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole compounds is confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of 1,3-Benzoxazol-6-ol is represented by the InChI code: 1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H . The compound has a molecular weight of 135.12 .Chemical Reactions Analysis
Benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, have been studied for their in vitro antimicrobial activity against various bacteria and fungal strains . The compounds have also been evaluated for their in vitro anticancer activity .Physical And Chemical Properties Analysis
1,3-Benzoxazol-6-ol is a dark brown solid with a melting point of 178-179°C . It has a molecular weight of 135.12 and a molecular formula of C7H5NO2 .Scientific Research Applications
Anticancer Activity
“1,3-Benzoxazol-6-ol” derivatives have been studied for their potential anticancer properties. Research indicates that certain benzoxazole compounds exhibit cytotoxic effects against various human cancer cell lines, including lung, breast, melanoma, and colon cancers .
Antioxidant Properties
Studies have explored the antioxidant effects of benzoxazole derivatives like “2-Methyl-1,3-benzoxazol-6-ol”. These compounds have been tested for their ability to inhibit liquid-phase oxidation of organic compounds and scavenge free radicals .
Antimicrobial Efficacy
Benzoxazole derivatives have also been evaluated for their antimicrobial activity. Some compounds have shown effectiveness against fungal species such as Aspergillus niger and Candida albicans, indicating potential applications in antifungal treatments .
Chemical Synthesis
“1,3-Benzoxazol-6-ol” is used in chemical synthesis as a precursor or intermediate for creating various benzoxazole derivatives with diverse biological activities. This includes the synthesis of compounds with potential applications in treating diseases like tuberculosis .
Molecular Modeling
The compound has been utilized in molecular modeling studies to predict interactions with biological targets, such as enzymes or receptors involved in disease processes. This aids in the design of new drugs with improved efficacy and specificity .
Mechanism of Action
Target of Action
1,3-Benzoxazol-6-ol is a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The mode of action of 1,3-Benzoxazol-6-ol is primarily through its antioxidant effect . It has been studied in radical chain oxidation of organic compounds with molecular oxygen . Its antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical was examined by photocolorimetry . The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods .
Biochemical Pathways
A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods . This suggests that the compound may interact with various biochemical pathways involving oxidative stress and radical chain oxidation.
Result of Action
The primary result of the action of 1,3-Benzoxazol-6-ol is its antioxidant effect . It has been shown to have an antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical . This suggests that the compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
The action of 1,3-Benzoxazol-6-ol can be influenced by various environmental factors. For instance, the nature of the emission activator and the polarity of organic substances can affect the chemiluminescence in the oxidation of organic substances in the presence of the compound
Safety and Hazards
Future Directions
While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.
properties
IUPAC Name |
1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-6-ol | |
CAS RN |
106050-81-1 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)


![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)





